CSF Abundance – [Pyr-11]-beta-Amyloid (11-42) Is ~58-Fold More Abundant Than Unmodified Aβ11-42 in Human Cerebrospinal Fluid
In a quantitative mass spectrometry analysis of human cerebrospinal fluid (CSF), the pyroglutamate-modified form AβpE11-42 was measured at 4.09 ± 0.50 ng/mL in subjects with subjective memory complaints (SMCs), whereas unmodified Aβ11-42 was only 0.07 ± 0.03 ng/mL in the same cohort [1]. This represents an approximately 58-fold higher concentration of the pyroglutamate form relative to its non-cyclized counterpart. The disparity highlights the dominant presence of the pyroglutamate-modified species in the CSF proteoform landscape.
| Evidence Dimension | CSF peptide concentration (ng/mL) |
|---|---|
| Target Compound Data | AβpE11-42: 4.09 ± 0.50 ng/mL (SMCs, n=9) |
| Comparator Or Baseline | Aβ11-42 (unmodified truncated): 0.07 ± 0.03 ng/mL (SMCs, n=9) |
| Quantified Difference | Approximately 58-fold higher (4.09 / 0.07 ≈ 58.4) |
| Conditions | Human CSF; SPE-UHPLC-QqTOF-MS analysis; SMC cohort (n=9) |
Why This Matters
For CSF-based biomarker assay development, using the non-pyroglutamate form as a calibration standard would fail to represent the physiologically dominant proteoform, leading to inaccurate quantification and compromised clinical translatability.
- [1] Domingo G, et al. N-Terminally Truncated and Pyroglutamate-Modified Aβ Forms Are Measurable in Human Cerebrospinal Fluid and Are Potential Markers of Disease Progression in Alzheimer's Disease. Front Neurosci. 2021;15:708119. Table 2: AβpE11-42 = 4.09 ± 0.50 ng/mL vs Aβ11-42 = 0.07 ± 0.03 ng/mL in SMCs. View Source
